molecular formula C28H27NO B11452329 (3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

(3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

Cat. No.: B11452329
M. Wt: 393.5 g/mol
InChI Key: UDIPMSFRHNKZCS-CTVDDJEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a piperidin-4-one core substituted with benzyl and methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically involves the condensation of 1-benzylpiperidin-4-one with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, or using chemical reducing agents such as sodium borohydride.

    Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methyl-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound with a benzyl and methyl substitution pattern, but with different functional groups and a pyrrolidine core.

    Disilane-bridged architectures: Compounds with Si-Si bonds that exhibit unique electronic properties similar to C-C double bonds.

Uniqueness

(3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is unique due to its specific substitution pattern and the presence of a piperidin-4-one core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C28H27NO

Molecular Weight

393.5 g/mol

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C28H27NO/c1-21-8-12-23(13-9-21)16-26-19-29(18-25-6-4-3-5-7-25)20-27(28(26)30)17-24-14-10-22(2)11-15-24/h3-17H,18-20H2,1-2H3/b26-16+,27-17+

InChI Key

UDIPMSFRHNKZCS-CTVDDJEBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CN(C2)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C)C2=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.